Doxylamine N'-Oxide-d5
Description
Contextualizing Doxylamine (B195884) N'-Oxide-d5 within Doxylamine Research
Doxylamine, a first-generation antihistamine, undergoes extensive metabolism in the body. nih.govwho.intwikipedia.org Understanding its metabolic fate is crucial for a complete picture of its pharmacological profile.
Overview of Doxylamine Metabolites and Impurities in Research
In addition to metabolites, the synthesis of doxylamine can result in various impurities. synzeal.com These impurities must be identified and quantified to ensure the quality and safety of the final drug product. synzeal.com Reference standards for both metabolites and impurities are therefore critical for analytical method development and validation. synzeal.com
Distinct Academic Utility of Deuterated N-Oxide Forms
Doxylamine N'-Oxide-d5 is a deuterated version of one of doxylamine's metabolites. clearsynth.comlgcstandards.com Its primary utility in a research context is as a stable isotope-labeled internal standard for the quantification of the unlabeled Doxylamine N'-Oxide metabolite in biological samples. nih.gov The five deuterium (B1214612) atoms on the phenyl ring provide a sufficient mass shift for clear differentiation in mass spectrometric analysis, without significantly altering the chemical properties of the molecule. nih.gov
The use of this compound allows for highly accurate and precise measurement of the corresponding metabolite, which is crucial for detailed pharmacokinetic and metabolic studies of doxylamine. nih.gov This enables researchers to investigate the kinetics of metabolite formation and elimination, providing a deeper understanding of the drug's metabolic pathways and potential drug-drug interactions.
Properties
Molecular Formula |
C₁₇H₁₇D₅N₂O₂ |
|---|---|
Molecular Weight |
291.4 |
Synonyms |
N,N-Dimethyl-2-[1-(1-oxido-2-pyridinyl)-1-phenylethoxy]-ethanamine-d5; N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]-ethanamine N2-Oxide-d5 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Doxylamine N Oxide D5
General Principles of N-Oxidation in Pharmaceutical Compounds
N-oxidation is a critical metabolic pathway for many nitrogen-containing xenobiotics, including numerous pharmaceutical compounds. This biotransformation can significantly alter a drug's pharmacological activity, duration of action, and toxicity profile. The process involves the addition of an oxygen atom to a nitrogen atom, a reaction that can occur through both biological and chemical means.
Enzymatic and Chemical Pathways Leading to N-Oxide Formation
The formation of N-oxides from parent amine compounds is primarily mediated by enzymatic systems within the body, although chemical synthesis offers a direct route to these metabolites for analytical and research purposes.
Enzymatic Pathways: In biological systems, the N-oxidation of tertiary amines like doxylamine (B195884) is a recognized metabolic route. nih.govwho.int This biotransformation is predominantly carried out by cytochrome P450 (CYP450) enzymes located in the liver. wikipedia.org Specifically, isoforms such as CYP2D6, CYP1A2, and CYP2C9 are known to be involved in the metabolism of doxylamine. wikipedia.org Another key enzyme system is the flavin-containing monooxygenase (FMO) system, which also catalyzes the N-oxidation of a wide array of nucleophilic nitrogen-containing compounds. These enzymatic reactions are crucial in determining the pharmacokinetic profile of a drug. For doxylamine, N-oxidation represents a minor metabolic pathway in species like the rhesus monkey and rats. nih.govwho.int
Chemical Pathways: The chemical synthesis of N-oxides typically involves the direct oxidation of the corresponding amine. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and Caro's acid (peroxymonosulfuric acid). The choice of reagent and reaction conditions is crucial to achieve high yields and avoid over-oxidation or side reactions. For heterocyclic amines, such as the pyridine (B92270) moiety in doxylamine, N-oxidation is a common and well-established synthetic transformation. urfu.ru
| Category | Examples | Typical Application |
|---|---|---|
| Enzymatic (In Vivo) | Cytochrome P450 (e.g., CYP2D6, CYP1A2), Flavin-containing monooxygenases (FMO) | Metabolism of nitrogen-containing drugs like doxylamine. |
| Chemical (In Vitro/Synthesis) | Hydrogen Peroxide (H₂O₂), m-CPBA, Caro's Acid | Synthetic preparation of N-oxide metabolites for research and as reference standards. |
Stereoselective Aspects of N-Oxide Synthesis
When the nitrogen atom is part of a chiral molecule or becomes a stereocenter upon oxidation, the N-oxidation process can be stereoselective. This means that one stereoisomer of the N-oxide may be formed preferentially over another. The development of stereoselective methods is critical, particularly in catalysis where chiral N-oxides are employed as powerful Lewis base catalysts. urfu.ruacs.org
Recent advancements have focused on achieving high chemo- and stereoselectivity in N-oxide synthesis. urfu.ruacs.org For instance, methods involving the oxidative dimerization of chiral pyridine N-oxides using molecular oxygen as a terminal oxidant have been developed. urfu.ru Furthermore, reactions of pyridine N-oxides with Grignard reagents can lead to the stereoselective synthesis of substituted piperidines, highlighting the control that can be exerted in these transformations. rsc.orgnih.gov The stereochemical outcome of N-oxidation can be influenced by the substrate's structure, the choice of catalyst or reagent, and the reaction conditions.
Deuterium (B1214612) Incorporation Techniques for Doxylamine Derivatives
Isotopic labeling, particularly with deuterium (²H or D), is an invaluable tool in pharmaceutical research. clearsynth.com Deuterated compounds serve as internal standards for quantitative mass spectrometry, help elucidate metabolic pathways, and can even be developed as drugs with improved pharmacokinetic properties due to the kinetic isotope effect (KIE). acs.orgmdpi.com
Strategies for Site-Specific Deuteration in Doxylamine Backbone
The synthesis of Doxylamine N'-Oxide-d5 requires the initial preparation of a deuterated doxylamine backbone. The "d5" designation typically implies the replacement of five hydrogen atoms with deuterium, often on an aromatic ring. For doxylamine, this would involve deuteration of the phenyl ring. caymanchem.com
Several strategies exist for achieving site-specific deuteration:
Synthesis from Deuterated Precursors: This is the most direct and reliable method for ensuring the precise location and number of deuterium atoms. For Doxylamine-d5, the synthesis would likely start from a deuterated phenyl-containing precursor, such as d5-acetophenone or d5-bromobenzene, and proceed through the established synthetic route for doxylamine. nih.govwho.intosaka-u.ac.jp
Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This late-stage functionalization technique allows for the direct replacement of C-H bonds with C-D bonds. Catalysts based on palladium (Pd/C), iridium (Ir), or Raney nickel can be used with a deuterium source like D₂O or D₂ gas to achieve deuteration. x-chemrx.comresearchgate.net For doxylamine, HIE could potentially be used to deuterate specific positions on the pyridine or phenyl rings, although selectivity can be a challenge. x-chemrx.com
Use of Deuterated Reagents: Reagents like deuterated solvents (e.g., D₂O), deuterated acids, or deuterated reducing agents (e.g., sodium borodeuteride, NaBD₄) can introduce deuterium at specific steps of a synthetic sequence. simsonpharma.com
A plausible approach for synthesizing the Doxylamine-d5 backbone would be to adapt the known synthesis of doxylamine, which involves reacting methylphenyl-2-pyridylcarbinol with 2-(N,N-dimethylamino)ethyl chloride, by using a d5-phenyl version of the carbinol precursor. who.int
Challenges and Innovations in Deuterium Labeling for Complex Molecules
While powerful, deuterium labeling is not without its difficulties. Key challenges include:
Synthetic Complexity: Introducing deuterium at specific sites in a complex molecule without affecting other functional groups requires sophisticated and often multi-step synthetic methods. simsonpharma.commusechem.com
Isotopic Purity: Achieving high levels of deuterium incorporation (e.g., >98%) at the desired position while minimizing under- or over-deuteration is a significant synthetic hurdle. d-nb.info
To overcome these challenges, several innovations have emerged:
Late-Stage Functionalization: Methods that introduce deuterium in the final steps of a synthesis, such as direct HIE, are highly desirable as they avoid the need to carry expensive deuterated materials through a long synthetic sequence. acs.orgx-chemrx.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and time, which can improve the selectivity and yield of deuteration reactions and enhance safety. x-chemrx.com
Photochemical Methods: Visible-light induced deuteration is a growing field that offers mild reaction conditions for labeling complex molecules. rsc.org
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Deuterated Precursors | Building the molecule from starting materials that already contain deuterium. | High site-selectivity and isotopic purity. | Cost of precursors; may require a full re-synthesis. |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of H with D on a pre-formed molecule using a catalyst. | Late-stage functionalization; atom economy. | Can lack regioselectivity; potential for over- or under-labeling. |
| Deuterated Reagents | Using reagents like NaBD₄ or D₂O to introduce deuterium during a reaction step. | Can be integrated into existing synthetic routes. | Limited to specific reaction types; may not be suitable for all sites. |
Targeted Synthesis of this compound and Related Deuterated Metabolites
The specific synthesis of this compound is not extensively detailed in public literature, as such methods are often proprietary. However, a logical synthetic pathway can be constructed based on the principles outlined above.
The synthesis would be a two-stage process:
Preparation of Doxylamine-d5: As discussed, this would most effectively be achieved by starting with a d5-labeled phenyl precursor to construct the doxylamine backbone, ensuring the five deuterium atoms are located on the phenyl ring. caymanchem.com
N-Oxidation: The resulting Doxylamine-d5 would then be subjected to a controlled oxidation reaction. To form the specific N'-oxide (on the dimethylamino group), a selective oxidizing agent would be required. The choice of reagent (e.g., a specific peroxy acid) and careful control of stoichiometry and reaction conditions would be critical to favor oxidation at the aliphatic tertiary amine over the pyridine nitrogen. Alternatively, enzymatic synthesis could offer high selectivity.
The synthesis of related deuterated metabolites, such as Doxylamine N,N'-Dioxide-d5 (where both nitrogen atoms are oxidized), would follow a similar path but with modified oxidation conditions, likely using a stronger oxidizing agent or a larger excess of the reagent to ensure both nitrogens react. clearsynth.com The preparation of N-Nitroso-N-Desmethyl-Doxylamine-d5 would involve a more complex, multi-step synthesis including demethylation and nitrosation steps on the deuterated backbone. simsonpharma.com
Chemical Synthesis Routes to Deuterated Doxylamine N-Oxide
The generation of this compound, where the five hydrogen atoms of the phenyl group are replaced by deuterium, typically involves a multi-step synthetic sequence. The most direct approach begins with a pre-labeled starting material, followed by the construction of the doxylamine framework and subsequent N-oxidation.
A plausible synthetic pathway initiates with a deuterated phenyl precursor, such as bromobenzene-d5. This is converted into a Grignard reagent or an organolithium species, which then reacts with 2-acetylpyridine (B122185) to form the tertiary alcohol intermediate, 1-(phenyl-d5)-1-(pyridin-2-yl)ethanol. The subsequent steps would involve etherification with a 2-(dimethylamino)ethyl halide to yield Doxylamine-d5. synzeal.com The final step is the selective oxidation of the pyridine nitrogen atom to the corresponding N-oxide. This oxidation is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Care must be taken to control the reaction conditions to favor the formation of the pyridine N'-oxide over the aliphatic N-oxide. synzeal.comliverpool.ac.uk
Alternative strategies for deuteration exist, such as late-stage hydrogen isotope exchange (HIE). acs.org For instance, metal-free methods for the selective ortho-deuteration of N-heterocyclic oxides using potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) have been developed. unimi.itresearchgate.net While highly effective for specific positions, achieving pentadeuteration of the phenyl ring via this method would be complex. Therefore, starting with a deuterated precursor remains the more common and direct strategy for producing compounds like this compound. nih.gov The IUPAC name for the final compound is 2-(1-(2-(dimethylamino)ethoxy)-1-(phenyl-d5)ethyl)pyridine 1-oxide. lgcstandards.com
Purification and Characterization of Synthetic Deuterated N-Oxides
The purification and characterization of synthetic deuterated N-oxides are critical steps to ensure the compound's identity, chemical purity, and structural integrity.
Purification: N-oxides are characteristically polar compounds, which can present challenges during purification. researchgate.net Column chromatography is a frequently employed technique. scielo.br Due to the polarity of the N-oxide functional group, a polar stationary phase like silica (B1680970) gel or alumina (B75360) is often used. The mobile phase typically consists of a solvent system that can effectively elute the polar compound, such as a gradient of methanol (B129727) in dichloromethane (B109758) or chloroform. researchgate.net For highly polar N-oxides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective purification strategy. researchgate.net After chromatographic purification, the solvent is removed under vacuum to yield the purified product.
Characterization: A combination of spectroscopic techniques is used to confirm the structure of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the precise location of the deuterium labels. rsc.orgbrightspec.com
¹H NMR spectroscopy is used to verify the absence of proton signals in the aromatic region corresponding to the phenyl ring, confirming successful pentadeuteration. Signals for the pyridine ring protons and the aliphatic chain protons should remain.
¹³C NMR spectroscopy can be used to observe changes in the chemical shifts of the phenyl carbons due to the isotopic effect of the attached deuterium atoms. nih.gov
²H NMR spectroscopy directly detects the deuterium nuclei, providing definitive evidence of their incorporation into the phenyl ring. epj-conferences.org
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₇H₁₇D₅N₂O₂), the expected molecular weight is approximately 291.4 g/mol , an increase of 5 atomic mass units compared to the unlabeled analogue (C₁₇H₂₂N₂O₂; MW ≈ 286.4 g/mol ). lgcstandards.comtheclinivex.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition. nih.gov
| Technique | Observed Result | Interpretation |
|---|---|---|
| ¹H NMR | Absence of signals in the phenyl proton region (δ 7-8 ppm). Presence of signals for pyridine and aliphatic protons. | Confirms deuteration of the phenyl ring and integrity of the rest of the molecule. |
| ¹³C NMR | Signals observed for all 17 carbons, with isotopic shifts for deuterated carbons. | Confirms the carbon skeleton and provides evidence of deuteration sites. nih.gov |
| Mass Spec (HRMS) | [M+H]⁺ ion observed at m/z corresponding to C₁₇H₁₈D₅N₂O₂. | Confirms the correct molecular formula and mass, accounting for the five deuterium atoms. nih.gov |
Isotopic Purity Assessment in Deuterated Standards
The utility of a deuterated compound as an internal standard is fundamentally dependent on its isotopic purity. lgcstandards.com Isotopic purity refers to the percentage of the compound that contains the specified number of deuterium atoms relative to molecules containing fewer or no deuterium atoms (isotopologues). rsc.org
The primary methods for assessing isotopic purity are mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry: High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), is the most common technique for determining isotopic purity. rsc.orgnih.gov By analyzing the full scan mass spectrum, the relative abundances of the different isotopologues (e.g., d₀, d₁, d₂, d₃, d₄, d₅) can be measured from their corresponding ion signals. cerilliant.com The isotopic purity is then calculated as the percentage of the desired deuterated species (d₅) relative to the sum of all isotopologues. A high isotopic purity (typically >98%) is crucial to prevent interference and ensure accurate quantification in analytical assays. sigmaaldrich.com
One potential complication is the possibility of H/D back-exchange, where deuterium atoms are replaced by protons from the solvent or during the analytical process. cerilliant.comsigmaaldrich.com For this compound, the deuterium atoms on the aromatic phenyl ring are chemically stable and not prone to exchange under typical analytical conditions.
| Isotopologue | Relative Abundance (%) | Calculation |
|---|---|---|
| d₀ (unlabeled) | 0.1 | Isotopic Purity (% d₅) =
[Abundance(d₅) / Σ Abundance(d₀-d₅)] x 100
(98.5 / (0.1+0.2+0.4+0.8+98.5)) x 100 ≈ 98.5% |
| d₁ | 0.2 | |
| d₂ | 0.4 | |
| d₃ | 0.8 | |
| d₄ | (Data not shown, typically low) | |
| d₅ | 98.5 |
Advanced Analytical Applications of Doxylamine N Oxide D5
Role as an Internal Standard in Quantitative Bioanalysis
In the field of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. clearsynth.comnih.gov Doxylamine (B195884) N'-Oxide-d5 is designed for this purpose, specifically for the quantification of Doxylamine N'-Oxide or related compounds. caymanchem.com
Principles of Isotope Dilution Mass Spectrometry in Metabolite Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for quantifying metabolites in biological samples. isolife.nlmdpi.com The fundamental principle of IDMS involves adding a known amount of a stable isotope-labeled version of the analyte—in this case, Doxylamine N'-Oxide-d5—to the sample before any processing or analysis. isolife.nl This "spiked" internal standard is nearly chemically and physically identical to the endogenous (unlabeled) analyte. chromatographyonline.com
Because the labeled internal standard and the unlabeled analyte behave almost identically during sample preparation, extraction, chromatography, and ionization, any sample loss or variation during these steps affects both compounds equally. isolife.nlchromatographyonline.com Mass spectrometry is then used to measure the ratio of the signal intensity of the analyte to the signal intensity of the isotope-labeled internal standard. Since the amount of the added internal standard is known, the concentration of the native analyte in the original sample can be calculated with high precision. clearsynth.com This method effectively corrects for variations in sample handling and instrument response, making it a gold standard for quantitative bioanalysis. isolife.nlnih.gov
Advantages of Deuterated Internal Standards in Reducing Matrix Effects and Ion Suppression
Biological samples such as plasma, urine, and tissue homogenates are complex mixtures containing numerous endogenous and exogenous compounds. longdom.org These components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect". scioninstruments.com This interference can either enhance or, more commonly, suppress the analyte's signal, leading to inaccurate quantification. chromatographyonline.comlongdom.org
Deuterated internal standards like this compound offer significant advantages in mitigating these issues. clearsynth.com
Co-elution and Compensation: A deuterated standard typically co-elutes with the unlabeled analyte during chromatographic separation. longdom.org Because they pass through the ion source at the same time, both the analyte and the internal standard are subjected to the same matrix-induced ion suppression or enhancement. longdom.orgscioninstruments.com
Consistent Ratios: By measuring the ratio of the analyte to the internal standard, the variability caused by matrix effects is effectively canceled out. longdom.org This ensures that the quantitative data remains reliable and accurate even in the presence of significant signal suppression. clearsynth.com
Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard is considered a prerequisite for achieving reliable quantification and high precision in many bioanalytical assays. chromatographyonline.com It corrects for variations during sample preparation, injection, and instrument drift, leading to robust and validated analytical methods. clearsynth.comscioninstruments.com
While deuterated standards are highly effective, it is important to note that in some cases, a slight difference in retention time between the analyte and the deuterated standard (known as the deuterium (B1214612) isotope effect) can lead to differential ion suppression, potentially affecting accuracy. researchgate.nethilarispublisher.com Careful method validation is therefore essential.
Development and Validation of Chromatographic-Mass Spectrometric Methods
The quantification of this compound and its unlabeled analyte relies on the development of robust and sensitive analytical methods, most commonly employing a combination of liquid chromatography and tandem mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for this compound
LC-MS/MS is the technique of choice for the quantitative determination of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. nih.govresearchgate.net Several validated LC-MS/MS methods have been developed for the parent compound, doxylamine, using its deuterated analog, doxylamine-d5, as an internal standard. nih.govresearchgate.netresearchgate.net The principles and parameters from these methods are directly applicable to the analysis of this compound.
A typical LC-MS/MS method for a related compound involved a linear concentration range of 0.500-200 ng/mL with a sensitivity of 0.500 ng/mL. nih.govresearchgate.net The validation of such methods ensures that selectivity, sensitivity, extraction recovery, and stability are all within acceptable ranges. nih.govresearchgate.net
Table 1: Example of LC-MS/MS Method Validation Parameters for Doxylamine using Doxylamine-d5 Internal Standard
| Parameter | Result | Reference |
|---|---|---|
| Linear Concentration Range | 0.500-200 ng/mL | nih.govresearchgate.net |
| Sensitivity (Lower Limit of Quantification) | 0.500 ng/mL | nih.govresearchgate.net |
| Inter-batch Precision (%CV) | < 5.4% | nih.govresearchgate.net |
| Inter-batch Accuracy Deviation (%RE) | -10.6% to 3.7% | nih.govresearchgate.net |
| Intra-batch Precision (%CV) | < 6.6% | researchgate.net |
| Intra-batch Accuracy Deviation (%RE) | -2.7% to 0.1% | researchgate.net |
The first stage of an LC-MS/MS analysis is the chromatographic separation of the analyte from other components in the sample. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique used for this purpose. nih.govresearchgate.net In RP-HPLC, a non-polar stationary phase (like a C8 or C18 column) is used with a polar mobile phase. nih.govnih.gov
For doxylamine and related compounds, which are hydrophobic and basic, traditional reversed-phase chromatography can sometimes result in poor peak shape due to interactions with residual silanol (B1196071) groups on the column surface. helixchrom.com To overcome this, methods may employ specific mobile phase additives or specialized columns. For instance, a mobile phase consisting of methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer with formic acid has been used successfully with gradient elution. researchgate.net Another approach involves ion-pair RP-HPLC, which uses an agent like heptanesulfonic acid in the mobile phase to improve the retention and separation of basic compounds. nih.gov
Table 2: Example Chromatographic Conditions for Doxylamine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Hypurity C8 (100 mm × 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase A | Methanol | researchgate.net |
| Mobile Phase B | 20 mM ammonium acetate (0.2% formic acid) in water | researchgate.net |
| Flow Rate | 0.6 mL/min | researchgate.net |
| Elution Type | Gradient | researchgate.net |
Following chromatographic separation, the analyte enters the mass spectrometer for detection. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like doxylamine and its metabolites. researchgate.net It transfers ions from solution into the gas phase with minimal fragmentation. researchgate.net For basic compounds like doxylamine, ESI is typically performed in positive ion mode, which detects protonated molecules [M+H]+. researchgate.netresearchgate.net
Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity. The most common mode used for quantification is Multiple Reaction Monitoring (MRM). nih.govchemrxiv.org In MRM, a specific precursor ion (the protonated molecule of the analyte or standard) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion resulting from that fragmentation is selected in the third quadrupole and detected. nih.gov This precursor-to-product ion transition is highly specific to the target compound, effectively filtering out background noise and enhancing sensitivity. chromatographyonline.com
For the analysis of doxylamine and its d5-labeled internal standard, specific MRM transitions have been established. nih.govresearchgate.netresearchgate.net
Table 3: MRM Transitions for Doxylamine and Doxylamine-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Doxylamine | 271.0 | 182.0 | nih.govresearchgate.netresearchgate.net |
| Doxylamine-d5 | 276.2 | 187.3 | nih.govresearchgate.netresearchgate.net |
The characteristic fragmentation of N-oxides often involves the loss of an oxygen-containing group, such as a hydroxyl radical (-OH), from the protonated molecular ion. researchgate.net This knowledge is crucial for developing specific and sensitive MRM methods for compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC/MS) Applications
While specific research detailing the direct quantification of this compound by Gas Chromatography-Mass Spectrometry (GC/MS) is not extensively available in peer-reviewed literature, its primary role is as an internal standard for the analysis of doxylamine and its metabolites. In a typical GC/MS method for analyzing doxylamine and its N-oxide metabolite, this compound would be added to the biological sample at a known concentration at the beginning of the sample preparation process.
The sample would then undergo extraction, derivatization (if necessary to improve volatility and thermal stability), and subsequent injection into the GC/MS system. The GC column separates the analytes from other matrix components based on their boiling points and affinity for the stationary phase. The mass spectrometer then detects and quantifies the characteristic ions of both the analyte (doxylamine N'-oxide) and the internal standard (this compound). The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the original sample. This ratiometric measurement corrects for any loss of analyte during sample preparation and for variations in injection volume and instrument response, thereby enhancing the accuracy and precision of the method.
Method Validation Parameters for this compound Quantification
A validated analytical method is crucial to ensure the reliability of the generated data. The validation of a GC/MS method for the quantification of an analyte, using a deuterated internal standard like this compound, would adhere to guidelines established by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). The following subsections outline the essential validation parameters.
Specificity and selectivity are assessed to ensure that the analytical method can unequivocally measure the analyte of interest in the presence of other components in the sample matrix. This involves analyzing blank samples from multiple sources to check for interferences at the retention time of the analyte and the internal standard. The absence of significant peaks at these retention times indicates the method's selectivity. Additionally, the method's ability to distinguish the analyte from its structurally related compounds, such as other metabolites or co-administered drugs, is evaluated.
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. To determine the linearity, a series of calibration standards are prepared by spiking a blank biological matrix with known concentrations of the analyte and a constant concentration of the internal standard. The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.
Table 1: Representative Linearity Data for a Hypothetical GC/MS Assay
| Analyte Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
|---|---|
| 1 | 0.052 |
| 5 | 0.255 |
| 10 | 0.510 |
| 50 | 2.53 |
| 100 | 5.08 |
| 500 | 25.4 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are typically evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. Accuracy is expressed as the percentage of the nominal concentration, and precision is reported as the relative standard deviation (RSD) or coefficient of variation (CV).
Table 2: Illustrative Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL, mean ± SD, n=5) | Accuracy (%) | Precision (RSD, %) |
|---|---|---|---|---|
| Low | 3 | 2.95 ± 0.12 | 98.3 | 4.1 |
| Medium | 75 | 76.2 ± 2.5 | 101.6 | 3.3 |
This table is for illustrative purposes and does not represent actual experimental data for this compound.
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. The LOQ is typically the lowest concentration on the calibration curve.
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For a GC/MS method, these parameters could include variations in GC oven temperature ramp rates, injector temperature, and carrier gas flow rate.
Stability studies are conducted to evaluate the chemical stability of the analyte in the biological matrix under different storage and processing conditions. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the intended storage temperature. The stability of this compound in stock solutions and in the final extracts is also assessed.
Spectroscopic Analysis of this compound for Structural Elucidation (Focusing on Deuterium Influence)
The structural elucidation of isotopically labeled compounds is a critical step in their application as internal standards for quantitative analysis. In the case of this compound, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable. These methods not only confirm the molecular structure but also verify the position and extent of deuterium incorporation, which is fundamental to its function in analytical assays. The presence of deuterium atoms introduces distinct changes in the spectroscopic data compared to the unlabeled analogue, providing a clear signature of the isotopic labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of specific nuclei. americanpeptidesociety.org When analyzing deuterated compounds like this compound, NMR is the definitive method for confirming the successful and specific incorporation of deuterium atoms. cernobioscience.comsigmaaldrich.com
Isotopic labeling with deuterium (²H) is particularly useful in ¹H NMR spectroscopy. nih.gov Since the deuterium nucleus resonates at a different frequency from the proton (¹H), replacing a proton with a deuteron (B1233211) effectively removes that signal from the ¹H NMR spectrum. libretexts.org This simplifies what can be a complex spectrum by reducing the number of signals and eliminating spin-spin coupling interactions associated with the replaced protons. nih.gov
For this compound, the deuterium atoms are located on the ethyl group of the side chain. Therefore, a comparative analysis of the ¹H NMR spectra of Doxylamine N'-Oxide and this compound would provide direct evidence of deuteration. The signals corresponding to the five protons of the ethyl group in the unlabeled compound would be absent in the spectrum of the deuterated standard.
Alternatively, ²H NMR spectroscopy can be employed to directly observe the deuterium nuclei. sigmaaldrich.com This technique provides a spectrum showing signals only from the incorporated deuterium atoms, confirming their presence and potentially providing information about their chemical environment. The integration of these signals in a quantitative ²H NMR experiment can be used to determine the isotopic enrichment of the compound. sigmaaldrich.com
| Proton Group (Hypothetical Assignment) | Expected ¹H Chemical Shift (ppm) for Doxylamine N'-Oxide | Expected ¹H Chemical Shift (ppm) for this compound | Reason for Difference |
|---|---|---|---|
| Aromatic Protons (Pyridine ring) | ~7.0-8.5 | ~7.0-8.5 | No deuterium labeling on this moiety. |
| Aromatic Protons (Phenyl ring) | ~7.2-7.6 | ~7.2-7.6 | No deuterium labeling on this moiety. |
| CH-Ar | ~4.5 | ~4.5 | No deuterium labeling at this position. |
| O-CH₂ | ~3.8 | ~3.8 | No deuterium labeling on this moiety. |
| N-(CH₃)₂ | ~2.3 | ~2.3 | No deuterium labeling on this moiety. |
| N'-CH₂ (Side Chain) | ~2.7 | Absent | Position is deuterated (-CD₂-). |
| CH₃ (Side Chain) | ~1.1 | Absent | Position is deuterated (-CD₃). |
Mass Spectrometry Fragmentation Pattern Analysis of Deuterated N-Oxides
A characteristic fragmentation pathway for many N-oxides under various ionization conditions is the loss of an oxygen atom. rsc.orgresearchgate.net This is often observed as a fragment ion corresponding to [M+H−O]⁺ or [M-16]. researchgate.netnih.gov This deoxygenation can be a diagnostic tool to distinguish N-oxides from hydroxylated isomers, which typically lose water ([M+H−H₂O]⁺). acs.org
In this compound, the incorporation of five deuterium atoms increases the nominal mass of the molecule by 5 units compared to its non-deuterated counterpart. This mass shift is readily observable in the mass spectrum, where the protonated molecular ion ([M+H]⁺) for the d5 compound will be 5 m/z units higher than that of the unlabeled compound.
Analysis of the fragmentation pattern provides further confirmation. When the molecule fragments, any fragment that retains the deuterated ethyl group will also exhibit this 5-unit mass shift. This allows researchers to trace the path of the labeled portion of the molecule through the fragmentation process, aiding in the elucidation of fragmentation pathways. scielo.brresearchgate.net For instance, if a fragment is formed by cleavage of the bond between the oxygen and the dimethylaminoethyl group, the resulting fragment containing the N'-Oxide-d5 portion would be 5 units heavier than the corresponding fragment from the unlabeled molecule. This confirms the location of the label and the stability of the deuterated standard during analysis. scispace.com
| Ion | Description | Expected m/z for Doxylamine N'-Oxide | Expected m/z for this compound |
|---|---|---|---|
| [M+H]⁺ | Protonated Molecular Ion | 287 | 292 |
| [M+H-O]⁺ | Loss of Oxygen from N-Oxide | 271 | 276 |
| [M+H-C₂H₅NO]⁺ | Fragment from cleavage of ether linkage | 212 | 212 |
| [C₅H₁₂NO]⁺ | Dimethylaminoethyl N-Oxide fragment | 102 | 107 |
Doxylamine N Oxide D5 in Drug Metabolism Research Models
In Vitro Metabolic Studies Utilizing Deuterated N-Oxide
In vitro systems are fundamental to drug metabolism research, offering a controlled environment to study specific metabolic pathways and the enzymes involved, independent of complex physiological variables.
Isolated liver cells (hepatocytes) and subcellular fractions (microsomes) are primary tools for in vitro metabolism studies. Research has shown that incubating doxylamine (B195884) succinate with isolated rat hepatocytes leads to the formation of several metabolites, including doxylamine N-oxide nih.gov. These systems allow researchers to simulate the metabolic environment of the liver. When Doxylamine N'-Oxide-d5 is introduced into these incubation systems, it can be used as an internal standard to accurately quantify the formation of the non-deuterated N-oxide metabolite produced from the parent drug, doxylamine. This methodology is critical for determining the rate and extent of N-oxide formation.
Identifying the specific enzymes responsible for a drug's metabolism is a key objective of in vitro studies. The N-oxidation of many compounds is catalyzed by two primary enzyme systems in the liver: the cytochrome P-450 (CYP450) system and the flavin-containing monooxygenase (FMO) system, also known as mixed-function amine oxidase nih.gov. For doxylamine, metabolism in the liver is primarily carried out by the cytochrome P450 enzymes CYP2D6, CYP1A2, and CYP2C9 wikipedia.org. Studies on other tertiary amines have established that both CYP450 and mixed-function amine oxidase can contribute to N-oxide formation nih.gov. By using specific chemical inhibitors or recombinant enzyme systems, researchers can pinpoint which specific enzymes are responsible for the N-oxidation of doxylamine.
The stability of a metabolite in biological samples is a critical consideration for accurate analysis. N-oxides are known to be potentially unstable molecules that can be reduced back to the parent amine, which can complicate research and development studies medipol.edu.tr. The stability of Doxylamine N'-Oxide needs to be assessed in various biological matrices, such as plasma, urine, and microsomal preparations. For instance, in studies with the rhesus monkey, doxylamine-N-oxide was detected in urine but was absent from plasma samples, suggesting potential instability in the bloodstream or rapid clearance nih.gov. Stability experiments typically involve incubating the deuterated metabolite in the biological matrix for varying periods and under different storage conditions to quantify its degradation or conversion.
In Vivo Animal Model Investigations of Doxylamine Metabolism with Deuterated Tracers
In vivo studies in animal models are essential to understand the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME). Using deuterated tracers like this compound allows for precise tracking of the compound's journey through a living organism escholarship.org.
Pharmacokinetic (PK) studies measure how an organism affects a drug over time. While specific PK studies using this compound are not detailed in the provided sources, extensive research using radiolabeled doxylamine in rhesus monkeys and rats provides a framework for how a deuterated tracer would be applied nih.govnih.govnih.gov. In these studies, a labeled compound is administered, and its concentration, along with its metabolites, is measured in blood, plasma, and urine over time.
In a study involving rhesus monkeys administered ¹⁴C-labeled doxylamine, researchers determined the maximum plasma concentrations (Cmax) and the time to reach Cmax (Tmax) for the parent drug and its major metabolites nih.govresearchgate.net. The use of a deuterated standard like this compound would be critical in such a study for the accurate quantification of the formed N-oxide metabolite via mass spectrometry.
Table 1: Pharmacokinetic Parameters of Doxylamine Metabolites in Rhesus Monkey Plasma This table presents data from a study using ¹⁴C-doxylamine, illustrating the types of parameters determined in pharmacokinetic analyses where a deuterated standard would be employed.
| Metabolite Peak | Compound(s) | Max. Plasma Conc. (ng/mL) | Time to Max. Conc. (hr) |
| Peak 1 | Unknown polar metabolites | 540 | 4 |
| Peak 2 | Side-chain cleavage products | 1700 | 1 |
| Peak 4a | N,N-didesmethyldoxylamine | 430 | 4 |
| Peak 4b | Doxylamine (parent drug) | 930 | 2 |
| Peak 5 | N-desmethyldoxylamine | 790 | 2 |
| Source: Slikker et al., 1983 nih.gov |
Note: Doxylamine-N-oxide was not detected in the plasma profile in this specific study.
Deuterated tracers are instrumental in mapping the complete metabolic pathways and excretion routes of a drug. Studies in rhesus monkeys and rats have identified several key metabolic pathways for doxylamine nih.govnih.govresearchgate.net.
In the rhesus monkey, doxylamine metabolism follows at least four pathways nih.govresearchgate.net:
Major Pathway: N-demethylation to form N-desmethyldoxylamine and N,N-didesmethyldoxylamine.
Major Pathway: Side-chain cleavage through oxidation and/or deamination.
Minor Pathway: Formation of Doxylamine N-oxide.
Minor Pathway: Formation of other unknown polar metabolites.
The cumulative 48-hour urinary excretion in the rhesus monkey accounted for 81% of the administered radiolabeled dose nih.gov.
In Fischer 344 rats, the identified nonconjugated metabolites include doxylamine N-oxide, desmethyldoxylamine, didesmethyldoxylamine, and various ring-hydroxylated products nih.gov. Rats also excrete a significant portion of metabolites as glucuronide conjugates in both urine and feces nih.gov. The use of this compound in these studies helps confirm the identity and quantity of this specific metabolite in various excreta.
Table 2: Identified Metabolites of Doxylamine in Animal Models
| Metabolite | Rhesus Monkey (Urine) nih.govnih.gov | Rat (Urine/Feces) nih.gov |
| Doxylamine (Unchanged) | Yes | Yes |
| Doxylamine N-oxide | Yes (minor) | Yes |
| N-desmethyldoxylamine | Yes (major) | Yes |
| N,N-didesmethyldoxylamine | Yes (major) | Yes |
| Side-chain cleavage products | Yes (major) | Not specified |
| Ring-hydroxylated products | Not specified | Yes |
| Glucuronide Conjugates | Not specified | Yes |
Comparative Metabolism Across Species Using Deuterated Analogues
The study of drug metabolism across different species is a cornerstone of preclinical research, providing insights into potential efficacy and safety in humans. Deuterated analogues, such as this compound, serve as invaluable tools in these comparative studies. The use of stable isotope-labeled compounds allows for precise differentiation between the administered compound and its metabolites from endogenous substances, which is crucial for accurate quantification and metabolite identification. clearsynth.com
Research on doxylamine metabolism has been conducted in various species, including rats and monkeys, revealing species-specific differences in metabolic pathways. nih.gov In Wistar rats, a significant number of metabolites have been identified in urine, including N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and their N-acetyl conjugates. nih.gov Furthermore, both doxylamine pyridine (B92270) N-oxide and doxylamine aliphatic N-oxide have been identified in rat urine. nih.gov In contrast, studies in squirrel monkeys have shown that only the N-acetyl conjugate of N,N-didesmethyldoxylamine was detected in urine, in addition to the N-desmethyl and N,N-didesmethyl metabolites. nih.gov
The use of deuterated internal standards is critical in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods to ensure data reliability. kcasbio.com These standards help to compensate for matrix effects, which are variations in the analytical signal caused by other components in the sample matrix, such as plasma or urine. kcasbio.com By co-eluting with the analyte, the deuterated standard normalizes the response, leading to more accurate and precise quantification of the drug and its metabolites across different biological samples and species. kcasbio.com
Table 1: Identified Metabolites of Doxylamine in Different Species
| Metabolite | Wistar Rat | Squirrel Monkey | Human |
| N-desmethyldoxylamine | ✓ | ✓ | ✓ yakhak.org |
| N,N-didesmethyldoxylamine | ✓ | ✓ | ✓ yakhak.org |
| N-acetyl conjugate of N-desmethyldoxylamine | ✓ | ✓ yakhak.org | |
| N-acetyl conjugate of N,N-didesmethyldoxylamine | ✓ | ✓ | ✓ yakhak.org |
| Doxylamine pyridine N-oxide | ✓ | ||
| Doxylamine aliphatic N-oxide | ✓ | ||
| Doxylamine N-oxide | ✓ nih.govoup.com | ||
| Ring-hydroxylated products | ✓ nih.govoup.com | ||
| Doxylamine carboxylic acid | ✓ yakhak.org | ||
| Desaminohydroxydoxylamine | ✓ yakhak.org | ||
| Quarternary ammonium (B1175870) N-glucuronide of doxylamine | ✓ yakhak.org | ||
| N-desmethyldoxylamine N-glucuronide | ✓ yakhak.org |
This table is based on available research findings and may not be exhaustive.
N-Oxide Formation as a Metabolic Pathway and its Research Implications
N-oxidation is a significant metabolic pathway for many drugs containing tertiary amine functional groups, including doxylamine. hyphadiscovery.comnih.gov The formation of N-oxides is catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes, primarily in the liver. hyphadiscovery.com Doxylamine N-oxide has been identified as a key metabolite of doxylamine in several preclinical studies. nih.govoup.comwikipedia.org
In studies using Fischer 344 rats, Doxylamine N-oxide was isolated and identified as one of the nonconjugated metabolites in urine and feces following oral administration of doxylamine succinate. nih.govoup.com These findings were further supported by in vitro studies using isolated rat hepatocytes, which generated several metabolites, including Doxylamine N-oxide, that were consistent with those observed in vivo. nih.govoup.com The identification of these metabolites is typically achieved using analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). yakhak.orgnih.gov
The use of deuterated standards, such as this compound, is instrumental in the accurate identification and quantification of Doxylamine N-oxide in biological matrices. clearsynth.com These labeled compounds act as internal standards in analytical methods, allowing for the correction of variability during sample preparation and analysis. clearsynth.comkcasbio.com
The formation of an N-oxide metabolite can significantly influence the disposition and fate of the parent drug in the body. The N-oxide group is highly polar, which can increase the water solubility of the drug, potentially facilitating its excretion. nih.gov However, N-oxide metabolites can also be unstable and may undergo in vivo reduction back to the parent tertiary amine. hyphadiscovery.com This reversible metabolism can alter the tissue distribution and elimination half-life of both the metabolite and the parent drug. hyphadiscovery.com
Role of Deuterated N-Oxide in Impurity Profiling and Degradation Studies
N-oxides can be formed not only as metabolites but also as degradation products during the manufacturing and storage of pharmaceutical products containing tertiary amines. hyphadiscovery.comnih.gov The oxidation of tertiary amines can be influenced by factors such as light, temperature, and the presence of oxidizing agents. acs.org Therefore, N-oxides are often considered potential impurities in drug substances and finished drug products. spectrumrx.com
Studies on tertiary amine drugs have shown that N-oxidation can be a pathway for their transformation in environmental systems as well, for instance, through photodegradation in surface waters. nih.gov While N-oxidation was found to be a minor pathway compared to N- and O-dealkylation for some drugs in laboratory degradation experiments, the resulting N-oxide transformation products were often more stable. nih.gov This stability can lead to their accumulation and higher relative occurrence compared to the parent compounds. nih.gov
The potential for N-oxide formation necessitates the development of stability-indicating analytical methods that can separate and quantify these degradation products from the active pharmaceutical ingredient (API). impactfactor.org
The control of impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of drug products. impactfactor.orgresearchgate.net Regulatory guidelines require the identification and quantification of impurities above certain thresholds. researchgate.net Various analytical techniques are employed for the impurity profiling of doxylamine, with high-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), being a widely used method due to its high sensitivity and specificity. impactfactor.org
The development of robust and reliable analytical methods for impurity monitoring often utilizes a Quality by Design (QbD) approach to ensure the method's performance throughout its lifecycle. impactfactor.org In these methods, deuterated compounds like this compound play a crucial role as internal standards for the accurate quantification of N-oxide impurities. clearsynth.comkcasbio.com The use of stable isotope-labeled standards is particularly advantageous in mass spectrometry-based detection methods, as they can be distinguished from the unlabeled analyte and its other impurities. hilarispublisher.com
Table 2: Analytical Techniques for Impurity Profiling
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities in drug substances and products. impactfactor.orgnih.gov |
| Reversed-Phase HPLC (RP-HPLC) | A common mode of HPLC used for the analysis of non-polar to moderately polar compounds like doxylamine and its impurities. impactfactor.org |
| Gas Chromatography (GC) | Used for the analysis of volatile and thermally stable compounds. yakhak.orgnih.gov |
| Mass Spectrometry (MS) | Coupled with chromatography techniques (LC-MS, GC-MS) for the identification and structural elucidation of impurities. yakhak.orgnih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the structural characterization of isolated impurities. acs.org |
Stability-Indicating Methods for Doxylamine N-Oxide Analysis
The development and validation of stability-indicating analytical methods are crucial for ensuring the purity and quality of pharmaceutical compounds. For Doxylamine and its related substances, including Doxylamine N'-Oxide, High-Performance Liquid Chromatography (HPLC) is the predominant technique. These methods are designed to separate the active pharmaceutical ingredient (API) from any impurities, degradation products, and other related substances that may be present.
Forced degradation studies are an integral part of developing stability-indicating methods. These studies expose the drug substance to various stress conditions, such as acid, base, oxidation, heat, and light, to produce potential degradation products. nih.gov The analytical method must then demonstrate the ability to resolve the primary compound from these degradants, proving its specificity and stability-indicating nature. nih.govimpactfactor.org
Several studies have focused on developing robust, stability-indicating HPLC methods for Doxylamine Succinate, which are capable of separating and quantifying related impurities, including Doxylamine N'-Oxide. researchgate.netresearchgate.netresearchgate.net
Chromatographic Conditions and Method Validation
A common approach involves using a reversed-phase (RP) HPLC system with a C18 or C8 column. researchgate.netresearchgate.net Detection is typically performed using a UV detector at a wavelength where both the parent drug and its impurities have significant absorbance. researchgate.net
One validated stability-indicating RP-HPLC method for the concurrent measurement of Doxylamine succinate and its related components utilized a C8 column (250 x 4.6 mm, 5 µm). researchgate.net The detection was carried out using a variable wavelength UV detector. A gradient elution program with a mobile phase consisting of a buffer and methanol (B129727) at a flow rate of 1.0 mL/min was employed to achieve separation of all relevant peaks within 30 minutes. researchgate.net
The validation of these methods is performed in accordance with International Conference on Harmonization (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. researchgate.netresearchgate.net For instance, the linearity of a method for Doxylamine and its impurities was established over a concentration range of 10% to 150% of the target concentration, with correlation coefficients greater than 0.99. researchgate.net
The accuracy of one such method for "Doxylamine pyridinyl N-Oxide" was confirmed through recovery studies, as detailed in the table below. researchgate.net
| Accuracy Level | Amount Added (ppm) | Amount Found (ppm) | % Recovery |
|---|---|---|---|
| 50% | 1.26 | 1.25 | 99.2 |
| 100% | 2.52 | 2.54 | 100.8 |
| 150% | 3.78 | 3.82 | 101.1 |
Forced Degradation Findings
Forced degradation studies on Doxylamine reveal its susceptibility to various stress conditions, leading to the formation of several degradation products, including N-oxides. A new selective rapid RP-HPLC-DAD method was developed to quantify doxylamine succinate (DOX) under different degradation conditions. researchgate.net The drug was subjected to stress conditions including acid, base, neutral hydrolysis, oxidation, photolysis, and thermal degradation. researchgate.netresearchgate.net
The results from these studies indicate that the developed HPLC methods are capable of effectively separating the intact drug from its degradants, confirming the stability-indicating nature of the assay. researchgate.netresearchgate.net
| Stress Condition | Reagent/Method | Observations |
|---|---|---|
| Acid Hydrolysis | Refluxing in 0.1 N HCl | Degradation observed, with distinct peaks for degradants separated from the parent drug. pharmainfo.in |
| Alkaline Hydrolysis | Refluxing in 0.1 N NaOH | Significant degradation, with the major alkaline degradant being isolated and characterized. researchgate.netpharmainfo.in |
| Oxidation | Treatment with hydrogen peroxide (e.g., 3%) | Formation of oxidative degradation products, including potential N-oxides. impactfactor.orgpharmainfo.in |
| Thermal Degradation | Exposure to dry heat | The drug showed some degradation under thermal stress. researchgate.net |
| Photolytic Degradation | Exposure to UV light as per ICH guidelines | The compound was subjected to photolytic stress to assess light sensitivity. |
In addition to HPLC, other analytical techniques such as thermospray mass spectrometry (TSP/MS) have been used for the analysis of Doxylamine N-Oxide as a biologically derived metabolite. nih.gov This technique can provide molecular weight information and fragmentation patterns useful for structural elucidation. nih.gov The use of a deuterated internal standard, such as this compound, is particularly relevant for quantitative analysis using mass spectrometry, ensuring high accuracy and precision.
Future Directions and Emerging Research Avenues for Doxylamine N Oxide D5
Integration with Advanced Omics Technologies (e.g., Metabolomics, Fluxomics)
The use of stable isotope-labeled compounds is fundamental to the advancement of omics technologies, particularly metabolomics and fluxomics. Doxylamine (B195884) N'-Oxide-d5 is poised to play a significant role in these fields for quantifying and tracing the metabolic fate of doxylamine and its N-oxide metabolite.
In metabolomics , which involves the comprehensive analysis of all small-molecule metabolites in a biological system, deuterated standards are essential for accurate quantification using mass spectrometry (MS). researchgate.netnih.gov Doxylamine N'-Oxide-d5 serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods. Because it has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes during chromatography, but is distinguishable by its higher mass. This allows for precise correction of variations in sample extraction and instrument response, leading to highly reliable quantitative data.
In fluxomics , the focus is on measuring the rates of metabolic reactions. While not a primary application for a deuterated metabolite standard, this compound can be used in advanced study designs. For instance, in studies where an organism or cell culture is exposed to deuterated doxylamine, this compound would be critical for building a quantitative framework to model the rate of its formation and subsequent transformation, providing a clearer picture of the dynamic metabolic network.
The integration of this compound into these platforms enables researchers to:
Accurately determine the concentration of doxylamine N-oxide in various biological matrices.
Improve the precision of pharmacokinetic studies by reliably tracking metabolite formation and elimination.
Serve as a crucial tool in studies investigating the impact of doxylamine on the broader metabolome.
Exploration of Isotope Effects in Doxylamine N-Oxidation Mechanisms
The replacement of hydrogen with deuterium (B1214612) can alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.org This effect is a cornerstone of mechanistic chemistry and offers a powerful method for studying enzymatic reaction mechanisms. nih.gov The C-D bond is stronger and requires more energy to break than a C-H bond, which can lead to a slower reaction rate if that bond cleavage is the rate-determining step of the reaction. wikipedia.org
In the context of this compound, the KIE can be exploited to elucidate the specific mechanisms of doxylamine N-oxidation, a key metabolic pathway. The primary enzymes responsible for doxylamine metabolism are cytochrome P450s (CYP2D6, CYP1A2, and CYP2C9). wikipedia.org By comparing the rate of N-oxide formation from unlabeled doxylamine versus a specifically deuterated doxylamine precursor (e.g., doxylamine-d5), researchers can determine if a C-H bond cleavage adjacent to the nitrogen atom is involved in the rate-limiting step of the N-oxidation process.
A significant KIE (kH/kD > 1) would suggest that C-H bond cleavage is part of the rate-determining step, supporting mechanisms like those involving a radical intermediate.
A lack of a significant KIE (kH/kD ≈ 1) would indicate that C-H bond cleavage is not rate-limiting, suggesting that other steps, such as electron transfer or oxygen binding to the enzyme, are the slow steps in the reaction sequence.
This approach provides invaluable, nuanced insight into enzyme active sites and reaction pathways that cannot be obtained through other methods. researchgate.netresearchgate.net
Development of Novel Analytical Platforms for Deuterated Metabolites
The increasing use of deuterated compounds in research necessitates the continuous development of more sensitive and specific analytical platforms. While LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy are the current mainstays for analyzing deuterated metabolites, emerging technologies promise to provide even greater detail. researchgate.net
One such novel platform is Molecular Rotational Resonance (MRR) spectroscopy . Unlike MS, which identifies molecules by their mass-to-charge ratio, or NMR, which probes the magnetic properties of atomic nuclei, MRR spectroscopy measures the quantum rotational transitions of molecules in the gas phase. This technique offers exceptionally high resolution and is exquisitely sensitive to the mass distribution within a molecule. acs.org
The key advantages of MRR for analyzing deuterated compounds like this compound include:
Unambiguous Isotopic Identification: MRR can distinguish between different isotopomers (molecules with the same number of isotopic substitutions but at different positions), a task that is extremely challenging for MS and NMR. acs.org
Precise Quantification: The technique can provide a complete and accurate quantitative description of the isotopic composition of a complex mixture without the need for chromatographic separation. acs.org
Elimination of Deuterium Scrambling: Advanced sample introduction methods for MRR can eliminate analytical artifacts like deuterium scrambling that can occur in other techniques. acs.org
The development and application of platforms like MRR will allow for more rigorous quality control of deuterated standards and provide deeper insights in metabolism studies where the exact position of the deuterium label is critical.
| Analytical Platform | Application for Deuterated Metabolites | Advantages | Limitations |
| LC-MS/MS | Quantitative analysis, metabolite identification | High sensitivity and selectivity, well-established | Potential for ion suppression, limited ability to distinguish isotopomers |
| NMR Spectroscopy | Structural elucidation, determination of label position | Non-destructive, provides detailed structural information | Lower sensitivity compared to MS, complex spectra |
| MRR Spectroscopy | Unambiguous identification of isotopomers, high-precision quantitative analysis | Extremely high resolution, can distinguish structural isomers and isotopomers | Requires volatile samples, newer technology with less widespread adoption |
Expanding Applications in Environmental Fate and Transformation Studies (Focus on Chemical Degradation Pathways)
Pharmaceuticals and their metabolites are recognized as emerging environmental contaminants. Understanding their fate and transformation in the environment is crucial for assessing ecological risk. Doxylamine has been detected in various water sources, and its degradation pathways are an area of active research. nih.gov
Studies have shown that N-oxides of tertiary amine drugs can be significant transformation products in surface water. nih.gov While lab-scale experiments indicate that N-oxidation may be a minor pathway compared to N-dealkylation, field studies reveal that N-oxide products can be surprisingly persistent and accumulate in the environment. nih.gov This discrepancy highlights the need for robust tools to trace these pathways accurately in complex environmental matrices.
This compound is an invaluable tool for such studies. It can be used as a spike-in standard in environmental samples (e.g., river water, sediment) to:
Trace Degradation Pathways: By monitoring the disappearance of the deuterated standard over time under various conditions (e.g., aerobic vs. anaerobic, presence of sunlight), researchers can accurately model its degradation kinetics and identify transformation products.
Improve Analytical Accuracy: Its use as an internal standard corrects for matrix effects that are common in environmental samples, allowing for the reliable quantification of low levels of the non-deuterated N-oxide metabolite.
Investigate Biotransformation: In studies using microorganisms, such as the microalga Scenedesmus obliquus which has been shown to degrade doxylamine, this compound can help elucidate the specific metabolic pathways involved in its breakdown. nih.gov
A study on the biodegradation of doxylamine by S. obliquus provided the following kinetic data, illustrating the type of analysis that would be enhanced by using a deuterated standard.
| Condition | Kinetic Model | Rate Constant (k, day⁻¹) | Half-life (T₁/₂, day) |
| Wastewater + Doxylamine + Algae | First-Order | 0.12 | 5.56 |
| Wastewater + Doxylamine + Algae + Bicarbonate | First-Order | 0.16 | 4.33 |
| Wastewater + Doxylamine (Control) | First-Order | 0.02 | 34.15 |
| (Data adapted from a study on doxylamine biodegradation) nih.gov |
Contribution to Mechanistic Toxicology Research (Excluding Mammalian Toxicity Data)
Deuteration is a powerful tool in mechanistic toxicology for probing the pathways that lead to the formation of reactive or toxic metabolites, without focusing on the ultimate toxic outcome. juniperpublishers.com The KIE can be leveraged to intentionally alter metabolic pathways, a concept known as "metabolic shunting." nih.gov
If a specific metabolic pathway leading to a toxic metabolite is slowed by deuteration, the metabolism of the drug may be shunted towards other, potentially less harmful, pathways. juniperpublishers.comnih.gov this compound, in conjunction with other deuterated isotopologues of doxylamine, can be used to investigate these mechanisms.
For example, researchers could use a suite of deuterated doxylamine compounds in in vitro systems (e.g., human liver microsomes) to:
Identify Bioactivation Pathways: By strategically placing deuterium atoms at different positions on the doxylamine molecule, researchers can determine which sites are most susceptible to metabolic activation that could lead to reactive intermediates.
Modulate Metabolite Profiles: The use of deuterated precursors can change the ratio of metabolites formed. By analyzing the resulting profile, including the formation of this compound, scientists can understand how different metabolic routes compete and which ones might be associated with bioactivation.
Probe Enzyme Mechanisms: Understanding how deuteration affects the formation of various metabolites, including the N-oxide, provides insight into the specific cytochrome P450 enzymes involved and their mechanisms for generating potentially toxic products.
This approach allows for a fundamental understanding of the chemical and enzymatic basis of toxicity, contributing to the design of safer molecules in the future. ingenza.com
Q & A
Q. What methodological approaches are recommended for synthesizing and characterizing Doxylamine N'-Oxide-d5 with high isotopic purity?
Synthesis typically involves deuteration of the parent compound (doxylamine N'-oxide) using deuterated reagents (e.g., D₂O or deuterated alkylating agents) under controlled conditions. To ensure isotopic purity (>99% deuterium incorporation):
- Purification : Use preparative HPLC or column chromatography, with retention times compared to non-deuterated analogs for validation .
- Characterization : Employ high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected m/z shift of +5 for -d5 labeling) and NMR (¹H, ¹³C, and ²H NMR) to verify deuteration sites and absence of protiated impurities .
- Purity validation : Quantify residual solvents and isotopic impurities via gas chromatography (GC) or isotope-ratio mass spectrometry .
Q. How can researchers optimize UV-spectrophotometric methods for quantifying this compound in biological matrices?
While UV-spectrophotometry is cost-effective for doxylamine quantification , deuterated analogs like this compound may exhibit subtle spectral shifts due to isotopic effects. To adapt existing protocols:
- Calibration curves : Prepare deuterated standards in the same matrix (e.g., plasma or urine) to account for matrix interference.
- Wavelength adjustment : Compare absorbance maxima (λmax) of deuterated vs. non-deuterated forms; shifts of 1-3 nm are common .
- Validation : Assess linearity (R² > 0.995), accuracy (90-110% recovery), and precision (%RSD < 5%) across physiological concentration ranges (e.g., 0.1–50 µg/mL) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Storage conditions : Store at -20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation and deuterium exchange with ambient moisture .
- Long-term stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic LC-MS analysis to monitor deuterium retention and degradation products (e.g., protiated analogs or N-oxide reduction) .
Advanced Research Questions
Q. How can isotopic interference be minimized when studying the metabolic pathways of this compound using LC-MS/MS?
Deuterium kinetic isotope effects (KIEs) may alter metabolic rates, leading to discrepancies between in vitro and in vivo data. Mitigation strategies include:
- Internal standards : Use ¹³C- or ¹⁵N-labeled analogs (instead of deuterated) as internal standards to avoid co-elution issues and KIE biases .
- Collision energy optimization : Adjust MS/MS parameters to differentiate deuterated metabolites from endogenous compounds. For example, fragment ions with retained deuterium should show predictable mass shifts .
- Cross-validation : Compare metabolic profiles with non-deuterated controls in parallel studies to isolate isotope-specific effects .
Q. How should researchers address contradictions in reported pharmacokinetic (PK) data for deuterated doxylamine analogs?
Discrepancies in half-life (t½) or bioavailability may arise from variations in deuteration sites or study design. To resolve these:
- Deuteration site mapping : Use ²H NMR or neutron crystallography to confirm labeling positions, as deuteration at metabolically active sites (e.g., N-oxide group) significantly impacts PK .
- Study design harmonization : Standardize protocols for dose administration, sampling intervals, and bioanalytical methods across labs. Cross-reference with EMA guidelines for bioequivalence testing (e.g., EMA/CHMP/158268/2017) .
- Meta-analysis : Pool data from multiple studies using mixed-effects models to identify outliers and contextualize variability .
Q. What strategies are effective for detecting and quantifying nitrosamine impurities in this compound batches?
Nitrosamines (e.g., N-Nitroso N-desmethyl Doxylamine) may form during synthesis or storage. Detection requires:
- Sample preparation : Acidic hydrolysis (pH 1–3, 60°C) to liberate nitrosamines, followed by solid-phase extraction (SPE) for enrichment .
- Analytical methods : Use GC-TEA (thermal energy analyzer) or LC-HRMS with MRM transitions specific to nitrosamine fragments (e.g., m/z 30 for NO⁺) .
- Thresholds : Adhere to ICH M7(R2) limits (e.g., ≤1 ppm for mutagenic impurities) and validate methods with spiked samples .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
